molecular formula C17H16N2O4S B2622089 (E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole CAS No. 671794-32-4

(E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2622089
CAS No.: 671794-32-4
M. Wt: 344.39
InChI Key: RWEXYVCLQOAELC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a combination of thiophene, vinyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Methoxylation: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxy-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic aromatic substitution can be performed using strong nucleophiles such as sodium methoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is studied for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include proteins involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(2-(thiophen-2-yl)vinyl)-5-phenyl-1,3,4-oxadiazole: Lacks the trimethoxyphenyl group, which may affect its electronic and biological properties.

    (E)-2-(2-(furan-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole: Contains a furan ring instead of a thiophene ring, which can influence its reactivity and applications.

    (E)-2-(2-(thiophen-2-yl)vinyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Has fewer methoxy groups, potentially altering its chemical and physical properties.

Uniqueness

(E)-2-(2-(thiophen-2-yl)vinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both the thiophene and trimethoxyphenyl groups. This combination imparts distinct electronic properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-20-13-9-11(10-14(21-2)16(13)22-3)17-19-18-15(23-17)7-6-12-5-4-8-24-12/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEXYVCLQOAELC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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